4-(3-Chlorophenyl)nicotinic acid
Overview
Description
4-(3-Chlorophenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorophenyl group attached to the fourth position of the nicotinic acid ring
Mechanism of Action
Target of Action
The primary target of 4-(3-Chlorophenyl)nicotinic acid, also known as Niacin, is the hepatocyte diacylglycerol acyltransferase-2 . This enzyme plays a crucial role in the final step of triglyceride synthesis in hepatocytes .
Mode of Action
Niacin inhibits hepatocyte diacylglycerol acyltransferase-2 . This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .
Biochemical Pathways
The conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway . Dietary nicotinic acid (NA) is converted to NAD+ in a three-step reaction pathway . This process is crucial for many cellular metabolic processes .
Pharmacokinetics
The pharmacokinetics of Niacin, the active form of this compound, has been studied extensively . It is absorbed rapidly in the stomach and intestine. In the liver and intestines, nicotinamide is released from NAD and transported to tissues for NAD synthesis when required .
Result of Action
The inhibition of triglyceride synthesis by Niacin results in accelerated intracellular hepatic apo B degradation and the decreased secretion of VLDL and LDL particles . This leads to a reduction in total cholesterol, triglyceride, very low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and lipoprotein(a) (Lp[a]) levels and increases high-density lipoprotein (HDL) levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of this compound, is influenced by the nature of the organoboron reagents used . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Biochemical Analysis
Biochemical Properties
4-(3-Chlorophenyl)nicotinic acid, like its parent compound nicotinic acid, is expected to participate in biochemical reactions involving NAD . NAD is a crucial coenzyme in redox reactions, serving as an electron donor or acceptor
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function through pathways involving NAD . NAD plays a critical role in cellular metabolism, gene expression, and cell signaling pathways .
Molecular Mechanism
It is likely to be metabolized to NAD via the Preiss–Handler pathway, which involves conversion to mononucleotide NA (NAMN) by NA phosphoribosyltransferases (NAPRTEC 6.3.4.21)
Metabolic Pathways
This compound is likely involved in the NAD salvage pathway, which is crucial for maintaining the intracellular pool of NAD . This pathway involves enzymes such as NA phosphoribosyltransferases
Transport and Distribution
Nicotinic acid, the parent compound, enters the cell through the SLC5A8 and SCL22A1 transporters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)nicotinic acid typically involves the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of a base, followed by cyclization and decarboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted nicotinic acids, amines, and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(3-Chlorophenyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)nicotinic acid
- 4-(4-Chlorophenyl)nicotinic acid
- 2-Chloro-4-(3-chlorophenyl)nicotinic acid
Uniqueness
4-(3-Chlorophenyl)nicotinic acid is unique due to the specific position of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different properties compared to other similar compounds, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-(3-chlorophenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-9-3-1-2-8(6-9)10-4-5-14-7-11(10)12(15)16/h1-7H,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDBDHXEFPKRKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692503 | |
Record name | 4-(3-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141764-18-3 | |
Record name | 4-(3-Chlorophenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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